molecular formula C8H9ClN2O B13667417 2-Chloro-6-methylbenzohydrazide

2-Chloro-6-methylbenzohydrazide

Cat. No.: B13667417
M. Wt: 184.62 g/mol
InChI Key: UKPHSBYFUYSAIM-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, linked to a hydrazine functional group. Its synthesis likely involves condensation reactions between substituted benzoyl chlorides and hydrazine, a method analogous to the preparation of acetohydrazide derivatives described in pyridazinone-based compounds .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-6-methylbenzohydrazide

InChI

InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

UKPHSBYFUYSAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NN

Origin of Product

United States

Preparation Methods

Overview

2-Chloro-6-methylaniline serves as the crucial starting material for synthesizing 2-chloro-6-methylbenzohydrazide. Several synthetic routes exist, but the most efficient recent method involves a one-pot diazotization and reduction sequence starting from 3-chloro-5-methyl-4-nitroaniline. This method offers high yield, mild conditions, and environmentally friendly solvents.

One-Pot Diazotization and Reduction Method

Starting Material: 3-chloro-5-methyl-4-nitroaniline
Solvent: Water (green chemistry compliant)
Reagents: Sulfuric acid, sodium nitrite, hypophosphorous acid, iron powder
Reaction Steps:

  • Diazotization: Amino groups of 3-chloro-5-methyl-4-nitroaniline are converted into diazonium salts using sulfuric acid and sodium nitrite at 0–5 °C.
  • Reduction by Hypophosphorous Acid: The diazonium intermediate is reduced to form an intermediate compound.
  • Iron Powder Reduction: Final reduction step converting the intermediate into 2-chloro-6-methylaniline at 85–95 °C.

Molar Ratios and Conditions:

Component Molar Ratio (to 3-chloro-5-methyl-4-nitroaniline) Temperature (°C) Notes
Sulfuric acid 3–4 0–5 Diazotization reagent
Sodium nitrite 1.0–1.1 0–5 Diazotization reagent
Hypophosphorous acid 6–7 0–5 Reduction step
Iron powder 2.5–4.0 (optimal ~3.5) 85–95 Final reduction step
Solvent (Water) Sufficient quantity Ambient Green solvent

Advantages:

  • High yield (>80%)
  • Mild reaction conditions
  • Short reaction steps
  • Environmentally friendly solvent system
  • Cost-effective and scalable for industrial applications

Reaction Scheme Summary:

$$
\text{3-chloro-5-methyl-4-nitroaniline} \xrightarrow[\text{NaNO}2,\text{H}2\text{SO}4]{0-5^\circ C} \text{Diazonium intermediate} \xrightarrow[\text{H}3\text{PO}_2]{0-5^\circ C} \text{Reduced intermediate} \xrightarrow[\text{Fe}]{85-95^\circ C} \text{2-chloro-6-methylaniline}
$$

This process is detailed in patent CN112358404A and has been experimentally validated with NMR spectra confirming product purity.

Conversion of 2-Chloro-6-methylaniline to this compound

While direct literature on this compound preparation is limited, standard hydrazide synthesis procedures from aromatic amines or their derivatives apply:

General Hydrazide Formation Method

  • Step 1: Conversion of 2-chloro-6-methylaniline to the corresponding acid chloride or ester derivative of 2-chloro-6-methylbenzoic acid.
  • Step 2: Reaction of the acid chloride or ester with hydrazine hydrate to form this compound.

Typical Reaction Conditions:

Step Reagents & Conditions Notes
Acid chloride formation Thionyl chloride or oxalyl chloride, reflux, inert atmosphere Converts acid to acid chloride
Hydrazide formation Hydrazine hydrate in ethanol or methanol, reflux Forms hydrazide functionality

This approach is consistent with classical organic synthesis protocols for benzohydrazides.

Alternative Synthetic Routes and Considerations

Alternative Synthesis of 2-Chloro-6-methylaniline

Other methods reported include:

Summary Table of Preparation Methods for 2-Chloro-6-methylaniline

Method Starting Material Key Reagents Yield (%) Advantages Disadvantages
One-pot diazotization-reduction 3-chloro-5-methyl-4-nitroaniline H2SO4, NaNO2, H3PO2, Fe powder >80 High yield, green solvent, mild Requires low temp control
Sulfophenyl route 4-amino-3-methylbenzenesulfonic acid Acetic anhydride, NaOH, sulfone ~60 Simple operation Low yield, sulfone solvent use
Metalation-methylation 2-chloroaniline t-BuLi, MeBr ~66 Simple route Hazardous reagents
Chlorination with sodium chlorate 2-chloro-6-methylaniline precursor NaClO3, HCl Low Cost reduction Cumbersome, low yield

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-methylbenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine (BP 9128)

  • Structure : Contains fluorine and trifluoromethyl groups instead of methyl and chlorine.
  • Impact : The electron-withdrawing trifluoromethyl group increases electrophilicity and metabolic stability compared to 2-Chloro-6-methylbenzohydrazide. Fluorine substitution may enhance bioavailability due to improved lipophilicity .
  • Synthesis : Prepared via arylhydrazine formation, similar to hydrazide derivatives but with fluorinated aldehydes .

1-Methyl-2-p-(isopropylcarbamoyl)benzohydrazine Hydrochloride

  • Structure : Features an isopropylcarbamoyl group and a methyl substituent.
  • The hydrochloride salt form improves crystallinity .

Heterocyclic Hydrazide Derivatives

6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5)

  • Structure: Benzodithiazine core with a hydrazino group and hydroxybenzylidene substituent.
  • Key Data :
    • Melting point: 313–315°C .
    • IR: Peaks at 1340 cm⁻¹ (SO₂) and 3225 cm⁻¹ (OH) .
  • Comparison : The benzodithiazine ring and SO₂ groups confer rigidity and polarity, contrasting with the simpler benzohydrazide structure. Such modifications are associated with anticonvulsive activity .

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17)

  • Structure: Cyano group at the 7-position enhances electron deficiency.
  • Impact: The cyano substituent increases reactivity in nucleophilic additions compared to methyl groups. IR shows a nitrile stretch at 2235 cm⁻¹ .

Benzoic Acid and Amide Analogs

2-Chloro-6-hydroxybenzoic Acid

  • Structure : Hydroxyl group replaces the hydrazide functionality.
  • The hydroxyl group increases acidity (pKa ~3–4) .

2-Chloro-N,6-dimethylbenzamide

  • Structure : Amide group instead of hydrazide.
  • Safety: Classified as non-hazardous under GHS, but hydrazide derivatives may pose higher toxicity due to the hydrazine group .

Research Implications

  • Drug Design : The chloro and methyl groups in this compound balance lipophilicity and stability, making it a candidate for CNS-targeted agents.
  • Synthetic Flexibility : Substituents like fluorine or heterocycles (e.g., benzodithiazine) can be incorporated to modulate activity and physicochemical properties .

Biological Activity

2-Chloro-6-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloro-6-methylaniline with hydrazine derivatives. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Biological Activity

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a study reported that various hydrazone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was found to be influenced by substituents on the benzoyl ring, with certain halogenated groups enhancing activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
3aE. coli32 µg/mL
3bS. aureus16 µg/mL
3cPseudomonas aeruginosa64 µg/mL

2. Antifungal Activity

In addition to antibacterial properties, compounds derived from this compound have shown antifungal activity. A study focused on the synthesis of aromatic acylhydrazones demonstrated that these compounds could selectively inhibit fungal growth without affecting mammalian cells, highlighting their potential as antifungal agents .

Table 2: Antifungal Activity of Selected Compounds

CompoundFungal Strain TestedMIC (µg/mL)
5.2fCandida neoformans≤1
5.4bAspergillus fumigatus≤0.5

The biological activity of this compound is attributed to its ability to form coordination complexes with metal ions, which can enhance its pharmacological effects. Studies have indicated that such complexes can exhibit higher cytotoxicity against cancer cell lines compared to their uncoordinated counterparts .

Case Studies

  • Anticancer Activity : Research has shown that hydrazone derivatives of this compound possess anticancer properties by inducing apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively .
  • Dual-target Inhibition : A novel dual-target inhibitor derived from this compound was found to inhibit key proteins involved in tumor progression, showcasing promising results in preclinical models for triple-negative breast cancer .

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